Fluoren-9-ylidenetriphenylphosphorane

Description

The exact mass of the compound Fluoren-9-ylidenetriphenylphosphorane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 625122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fluoren-9-ylidenetriphenylphosphorane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoren-9-ylidenetriphenylphosphorane including the price, delivery time, and more detailed information at info@benchchem.com.

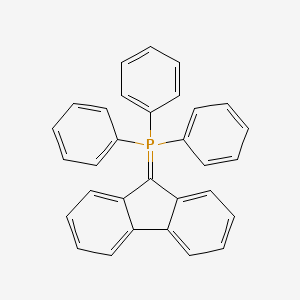

Structure

3D Structure

Properties

IUPAC Name |

fluoren-9-ylidene(triphenyl)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIYJGWQTGVSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195490 | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42809-78-9, 4756-25-6 | |

| Record name | Phosphonium, 9H-fluoren-9-yltriphenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42809-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042809789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoren-9-ylidenetriphenylphosphorane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fluoren-9-ylidenetriphenylphosphorane chemical structure and properties

Chemical Structure, Properties, and Synthetic Utility[1]

Executive Summary

Fluoren-9-ylidenetriphenylphosphorane (CAS: 4756-25-6) is a highly stabilized phosphonium ylide characterized by the delocalization of the ylidic negative charge into the aromatic fluorene ring system.[1] Unlike non-stabilized ylides (e.g., methylenetriphenylphosphorane) which are transient and air-sensitive, this reagent is an isolable, yellow crystalline solid.

Its unique electronic architecture makes it a pivotal reagent in organic synthesis, particularly for the construction of 9-alkylidenefluorenes —a structural motif ubiquitous in organic light-emitting diodes (OLEDs), molecular motors, and specific therapeutic agents (e.g., Lumefantrine intermediates). This guide details its structural properties, validated synthesis protocols, and reactivity profile for researchers in drug discovery and materials science.

Chemical Architecture & Bonding

The stability of fluoren-9-ylidenetriphenylphosphorane arises from the extensive conjugation of the carbanion at the 9-position with the biphenyl system of the fluorene core.

Resonance Structures

The molecule exists as a resonance hybrid between the neutral "ylene" form (P=C) and the zwitterionic "ylide" form (P⁺–C⁻). In the zwitterionic form, the negative charge is not localized on the carbon but is distributed throughout the fluorenyl ring, significantly reducing nucleophilicity compared to alkyl ylides.

Figure 1: Resonance contribution to the thermodynamic stability of the ylide.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | (9H-Fluoren-9-ylidene)triphenylphosphorane | Also known as Triphenylphosphonium fluorenylide |

| CAS Number | 4756-25-6 | Distinct from the salt precursor |

| Molecular Formula | C₃₁H₂₃P | |

| Molecular Weight | 426.49 g/mol | |

| Appearance | Yellow crystalline solid | Color due to extended conjugation |

| Melting Point | 253°C | High MP indicates strong lattice energy/stability |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, Benzene | Insoluble in water; slightly soluble in hexanes |

| Stability | Air-stable in solid state | Can be stored; inert atmosphere recommended for solution |

Synthesis & Preparation Protocol

The synthesis involves a two-step sequence: quaternization of triphenylphosphine followed by deprotonation. Due to the acidity of the C-9 proton in the salt (pKa ~10-11), weak bases are sufficient for deprotonation.

Reagents Required[2][3][4][5][6][7]

-

Precursor: 9-Bromofluorene (or 9-Chlorofluorene)

-

Phosphine: Triphenylphosphine (PPh₃)[3]

-

Solvent: Benzene or Toluene (Step 1), Ethanol or THF (Step 2)

-

Base: Sodium Ethoxide (NaOEt) or aqueous NaOH

Step-by-Step Methodology

Step 1: Formation of Phosphonium Salt

-

Dissolve 9-bromofluorene (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.

-

Heat the mixture to reflux for 4–6 hours.

-

Cool to room temperature. The salt, 9-fluorenyltriphenylphosphonium bromide , will precipitate as a white solid.

-

Filter, wash with cold toluene/hexanes, and dry under vacuum.

Step 2: Generation of the Ylide

-

Suspend the phosphonium salt in ethanol.

-

Add a solution of sodium ethoxide (1.1 eq) dropwise at room temperature.

-

The suspension will turn bright yellow immediately, indicating ylide formation.

-

Stir for 1 hour.

-

Pour the mixture into water to dissolve inorganic byproducts (NaBr).

-

Filter the yellow precipitate (the ylide).

-

Recrystallize from benzene/petroleum ether or ethanol to obtain pure yellow plates.

Figure 2: Synthetic pathway from commercial precursors to the isolable ylide.

Reactivity & Mechanistic Insights[7]

4.1 The Wittig Reaction (Olefination)

As a stabilized ylide, fluoren-9-ylidenetriphenylphosphorane reacts readily with aldehydes but is generally sluggish with non-activated ketones.

-

Mechanism: Proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to yield triphenylphosphine oxide (Ph₃P=O) and the alkene.

-

Stereoselectivity: Reaction with aldehydes typically yields the (E)-alkene (trans isomer) as the major product, driven by the thermodynamic control typical of stabilized ylides.

-

Scope:

-

Aldehydes: Excellent yields (>80%) with aromatic aldehydes (e.g., benzaldehyde, nitrobenzaldehyde).

-

Ketones: Reacts with highly activated ketones (e.g., fluorenone) or under high-temperature/pressure conditions.

-

4.2 Reaction with Fluorenone

A classic reaction is the "auto-condensation" or specific Wittig reaction with fluorenone to form 9,9'-bifluorenylidene (a red crystalline solid). This sterically crowded alkene is a benchmark molecule for studying twisting in aromatic systems and is a precursor to molecular motors.

4.3 Hydrolysis

In the presence of strong aqueous acid or base under heated conditions, the ylide hydrolyzes to regenerate fluorene and triphenylphosphine oxide. This reversibility is a key consideration during storage; moisture must be excluded to maintain titer.

Applications in Drug Discovery & Materials

Pharmaceutical Scaffold Construction

The fluorene moiety is a "privileged structure" in medicinal chemistry. The ylide provides a direct method to install this unit via a C=C double bond, which can be subsequently reduced to a single bond or used as a rigid linker.

-

Antimalarials: Analogues of Lumefantrine (Benflumetol) often require functionalization at the 9-position of the fluorene ring.

-

Bioactive Linkers: The resulting 9-benzylidenefluorenes serve as intermediates for anti-inflammatory and anti-tumor agents.

Organic Electronics (OLEDs)

-

Hole Transport Materials: 9,9-Dialkylfluorenes are standard hole-transport materials. The ylide allows for the synthesis of 9-alkylidenefluorenes , which can be polymerized or used as dopants to tune the emission wavelength (often blue/green emitters) and improve thermal stability.

References

-

NIST Chemistry WebBook. 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- (Bifluorenylidene) & Related Structures. National Institute of Standards and Technology. Link

-

LookChemicals. 9-Fluorenylidenetriphenylphosphorane (CAS 4756-25-6) Properties.[1]Link

-

Core.ac.uk. The Reaction of Ylides with Halocarbenes (Bulletin of the Institute for Chemical Research).Link

-

Organic Syntheses. Preparation of 9-substituted fluorenes via Wittig reagents.Link

-

Alfa Chemistry. Wittig Reaction Mechanisms and Stabilized Ylides.Link

Sources

- 1. 4756-25-6,9-FLUORENYLIDENE TRIPHENYLPHOSPHORANE [lookchemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uro.hmc.edu [uro.hmc.edu]

- 6. biotage.com [biotage.com]

- 7. chemrxiv.org [chemrxiv.org]

Technical Guide: (9H-Fluoren-9-ylidene)triphenylphosphorane (CAS 4756-25-6)

[1][2][3]

Executive Summary

Subject: (9H-Fluoren-9-ylidene)triphenylphosphorane CAS Registry Number: 4756-25-6 Primary Classification: Stabilized Phosphorus Ylide (Wittig Reagent)[1]

This guide provides a comprehensive technical analysis of (9H-Fluoren-9-ylidene)triphenylphosphorane, a specialized organophosphorus reagent used primarily in organic synthesis for the introduction of the fluorenylidene moiety via the Wittig reaction.[1] Unlike non-stabilized ylides, this compound exhibits significant stability due to the conjugation of the ylide carbanion with the aromatic fluorene system, allowing for easier handling and storage.[1] It is a critical intermediate in the synthesis of molecular motors, optoelectronic materials, and sterically crowded alkenes.[1]

Chemical Identity & Structural Analysis[3][4][5]

The compound consists of a triphenylphosphonium group double-bonded to the C9 position of a fluorene ring. The resonance stabilization provided by the fluorene system renders this ylide less reactive towards moisture and oxygen compared to alkyl-substituted ylides, though it remains sensitive to acidic conditions.[1]

| Parameter | Data |

| Chemical Name | (9H-Fluoren-9-ylidene)triphenylphosphorane |

| Synonyms | Triphenylphosphonium fluorenylide; 9-Fluorenylidenetriphenylphosphorane |

| CAS Number | 4756-25-6 |

| Molecular Formula | C₃₁H₂₃P |

| Molecular Weight | 426.49 g/mol |

| SMILES | c1ccccc1P(=C2c3ccccc3-c4ccccc24)(c5ccccc5)c6ccccc6 |

| InChI Key | NIDTXBFHPXMXTR-UHFFFAOYSA-N (Analogous structure verification) |

Structural Visualization

The following diagram illustrates the core structural components and the resonance stabilization mechanism that defines its reactivity profile.

Caption: Structural decomposition highlighting the resonance interaction between the fluorene ring and the phosphorus center, which confers stability to the ylide.[1]

Physicochemical Properties[6][7]

The physical properties of CAS 4756-25-6 are dominated by its highly conjugated π-system and the polarity of the P=C bond.[1]

| Property | Value / Description | Technical Context |

| Appearance | Yellow to Orange crystalline powder | Color arises from the extended conjugation between the ylide and fluorene ring.[1] |

| Melting Point | ~278 °C (dec.) | High melting point indicates strong lattice energy; decomposition often occurs near MP. |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water | Lipophilic nature of PPh3 and Fluorene dominates; poor water solubility necessitates organic solvents for reactions.[1] |

| Stability | Air-stable (solid state); Moisture-sensitive (solution) | Can be stored on the shelf but solutions should be kept anhydrous to prevent hydrolysis to fluorene and triphenylphosphine oxide.[1] |

| pKa (Conjugate Acid) | ~20-22 (estimated for 9-fluorenyl proton) | The precursor salt is acidic enough to be deprotonated by alkoxides or hydroxides.[1] |

Safety, Toxicology & Handling (HSE Profile)

While specific toxicological data for this exact CAS is limited, its profile is derived from the hydrolysis products (Triphenylphosphine oxide and Fluorene) and general ylide hazards.

GHS Classification (Derived):

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1]

-

Aquatic Toxicity: Chronic Category 2 (H411) - Based on triphenylphosphine residues.[1]

Emergency Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] The dust is likely a respiratory irritant.

-

Skin Contact: Wash with soap and copious amounts of water. The compound is lipophilic and may adhere to skin.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[3][4][5]

-

Spill Management: Sweep up to avoid dust generation. Do not flush into surface water drains (marine pollutant potential).

Synthesis & Experimental Protocols

Synthesis Workflow

The preparation typically involves the quaternization of triphenylphosphine with 9-bromofluorene followed by deprotonation.

Caption: Step-by-step synthetic pathway from fluorene precursor to the final ylide reagent.

Protocol 1: Generation and Use in Wittig Reaction

Objective: To synthesize 9-alkylidenefluorene derivatives.

-

Preparation of Salt: Dissolve 9-bromofluorene (1.0 eq) and Triphenylphosphine (1.1 eq) in anhydrous Toluene. Reflux for 4-6 hours. The phosphonium salt will precipitate as a white solid. Filter and dry.[4]

-

Generation of Ylide: Suspend the phosphonium salt in DCM or THF. Add a base (e.g., dilute NaOH or Triethylamine if the salt is acidic enough, otherwise NaH).[1] The mixture will turn intense yellow/orange, indicating ylide formation.

-

Coupling: Add the target aldehyde or ketone (1.0 eq) to the ylide solution. Stir at room temperature (or reflux for sterically hindered ketones) under Nitrogen/Argon.

-

Workup: Quench with water. Extract with DCM. The byproduct, Triphenylphosphine oxide (TPPO), must be removed via column chromatography (TPPO is highly polar) or crystallization.[1]

Protocol 2: Stability Verification

Objective: Confirm reagent quality before use.

-

Visual Check: The compound must be yellow/orange. If it has turned white/pale, it may have hydrolyzed to fluorene (white) and TPPO.

-

TLC: Run on Silica gel (Hexane:Ethyl Acetate 8:2).

-

NMR (¹H): Check for the disappearance of the C9-H doublet characteristic of the phosphonium salt precursor.

References

-

Sigma-Aldrich. (2025). Product Specification: (9H-Fluoren-9-ylidene)triphenyl-lambda5-phosphane. Retrieved from

-

ChemicalBook. (2024). CAS 4756-25-6 Properties and Melting Point Data. Retrieved from

-

NIST Chemistry WebBook. (2025). Fluorene Derivatives and Spectral Data. Retrieved from [1]

-

Alfa Chemistry. (2024). Technical Data Sheet: (9H-Fluoren-9-ylidene)triphenylphosphorane. Retrieved from

-

Johnson, M., et al. (2019).[1][6] Synthesis of Fluorescent Amino Acids via Wittig Chemistry. Valparaiso University Scholar. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. "Synthesis of an Unnatural Fluorescent Amino Acid" by Madeline Johnson, Cassandra Niemeyer et al. [scholar.valpo.edu]

The Dichotomy of Reactivity: A Technical Guide to Fluorenyl and Benzyl Ylides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the construction of carbon-carbon double bonds. The heart of this transformation lies in the phosphonium ylide, a species whose reactivity dictates the efficiency and stereochemical outcome of the olefination. Among the diverse array of ylides, those bearing aromatic substituents, such as benzyl and fluorenyl groups, are of particular interest due to their unique balance of stability and reactivity. This guide provides an in-depth technical exploration of the fundamental differences in reactivity between fluorenyl and benzyl ylides, offering insights into the underlying electronic and steric factors that govern their behavior in chemical synthesis.

Understanding the Landscape: Ylide Classification and Stability

Phosphonium ylides are broadly categorized based on the substituents attached to the negatively charged carbon atom, which directly influences their stability and, consequently, their reactivity.[1][2] This classification provides a framework for predicting the behavior of an ylide in a Wittig reaction.[3][4]

-

Non-stabilized Ylides: These ylides bear alkyl groups on the carbanion and are highly reactive. They typically favor the formation of Z-alkenes under kinetic control.[4]

-

Stabilized Ylides: Featuring electron-withdrawing groups (e.g., ester, ketone), these ylides are less reactive due to the delocalization of the negative charge. They generally lead to the formation of the more thermodynamically stable E-alkene.[3][4]

-

Semi-stabilized Ylides: Positioned between the two extremes, these ylides, which include benzyl ylides, possess an aryl or vinyl group that offers moderate resonance stabilization. Their stereoselectivity can be variable, often yielding mixtures of E- and Z-alkenes.[2][3]

The stability of an ylide is intrinsically linked to the acidity of its conjugate acid, the phosphonium salt. A lower pKa of the phosphonium salt indicates a more acidic proton and, therefore, a more stable, less basic, and less reactive ylide.

The Tale of Two Ylides: A Comparative Analysis

The core of our discussion lies in the nuanced yet significant differences between fluorenyl and benzyl ylides. While both are aromatic, the nature of their respective aromatic systems imparts distinct electronic and steric characteristics that profoundly impact their reactivity.

Electronic Effects: The Power of Conjugation

The primary differentiator between fluorenyl and benzyl ylides is the extent of delocalization of the negative charge on the ylidic carbon.

-

Benzyl Ylide (A Semi-Stabilized Ylide): The benzyl group offers resonance stabilization by delocalizing the negative charge into the single phenyl ring. This classifies it as a semi-stabilized ylide, exhibiting reactivity intermediate between that of non-stabilized and stabilized ylides.[2][3]

-

Fluorenyl Ylide (A Stabilized Ylide): The fluorenyl group, with its planar, fused-ring system, provides a much more extensive π-system for charge delocalization. This extensive conjugation significantly stabilizes the carbanion, pushing the fluorenyl ylide into the category of stabilized ylides. A key indicator of this enhanced stability is the ability to deprotonate the corresponding fluorenyltriphenylphosphonium salt with a weak base like aqueous ammonia, a condition under which the deprotonation of a benzylphosphonium salt would be inefficient.[5]

This difference in stabilization directly translates to a difference in nucleophilicity. The more delocalized and stable the carbanion of the fluorenyl ylide, the less nucleophilic it is compared to the benzyl ylide.

Figure 1: Conceptual diagram illustrating the difference in resonance stabilization and resulting reactivity between benzyl and fluorenyl ylides.

Steric Considerations

The steric profile of the ylide also plays a critical role in its reactivity, particularly in the approach to the carbonyl carbon.

-

Benzyl Ylide: The benzyl group presents a moderate steric hindrance. The phenyl ring can rotate, which can influence the trajectory of its approach to the carbonyl compound.

-

Fluorenyl Ylide: The fluorenyl group is a large, planar, and rigid moiety. This significant steric bulk can hinder its approach to the carbonyl carbon, especially with sterically encumbered ketones.[6] This steric impediment, combined with its lower nucleophilicity, contributes to the overall lower reactivity of the fluorenyl ylide.

Quantitative Insights: A Look at Reactivity Data

While direct, side-by-side kinetic comparisons of fluorenyl and benzyl ylides are not abundant in the literature, we can infer their relative reactivities from available data and established principles.

| Ylide Type | Classification | Relative Reactivity | Typical Base for Formation | Expected Stereoselectivity (with Aldehydes) |

| Benzyl Ylide | Semi-stabilized | Moderate | Strong bases (e.g., n-BuLi, NaH) | Mixture of E and Z isomers |

| Fluorenyl Ylide | Stabilized | Low | Weaker bases (e.g., aq. NH₃, Na₂CO₃) | Predominantly E isomer |

Table 1: Comparative properties of benzyl and fluorenyl ylides.

The lower basicity required for the formation of the fluorenyl ylide from its phosphonium salt is a strong indicator of its greater stability and consequently lower reactivity compared to the benzyl ylide.[5]

Experimental Protocols: Synthesis and Application

The following protocols provide standardized procedures for the synthesis of the phosphonium salts and their subsequent use in Wittig reactions, allowing for a conceptual comparison of the conditions required for each ylide.

Synthesis of Phosphonium Salts

Protocol 4.1.1: Synthesis of Benzyltriphenylphosphonium Chloride

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add benzyl chloride (1.0 eq.).

-

Reaction: Heat the mixture to reflux for 4-6 hours. A white precipitate will form.

-

Isolation: Cool the reaction mixture to room temperature, followed by cooling in an ice bath. Collect the white precipitate of benzyltriphenylphosphonium chloride by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether and dry under vacuum.

Protocol 4.1.2: Synthesis of 9-Fluorenyltriphenylphosphonium Bromide

-

Setup: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Alkyl Halide: Add 9-bromofluorene (1.0 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Isolation: If a precipitate forms, collect it by vacuum filtration. If not, the solvent can be partially removed under reduced pressure and the product precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: Wash the resulting solid with diethyl ether and dry under vacuum.

Figure 2: General workflow for the synthesis of phosphonium salts.

The Wittig Reaction

Protocol 4.2.1: Wittig Reaction with Benzyl Ylide

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add a solution of a strong base, such as n-butyllithium in hexanes (1.0 eq.), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or red). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Carbonyl Addition: Cool the ylide solution back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Protocol 4.2.2: Wittig Reaction with Fluorenyl Ylide

-

Ylide Generation: In a round-bottom flask, dissolve 9-fluorenyltriphenylphosphonium bromide (1.0 eq.) in a suitable solvent such as dichloromethane or ethanol.

-

Base Addition: Add a solution of a weaker base, such as 10% aqueous sodium carbonate or triethylamine (1.1 eq.). Stir the mixture at room temperature until ylide formation is complete (indicated by a deep color, often purple or dark red).

-

Carbonyl Addition: Add the aldehyde or ketone (1.0 eq.) to the ylide solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Due to the lower reactivity of the stabilized ylide, longer reaction times or heating may be necessary. Monitor the reaction progress by TLC.

-

Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 4.2.1.

Figure 3: General workflow for the Wittig reaction.

Conclusion and Future Perspectives

The reactivities of fluorenyl and benzyl ylides, while both rooted in the chemistry of aromatic phosphonium ylides, exhibit a clear dichotomy driven by fundamental principles of electronic and steric effects. The semi-stabilized nature of the benzyl ylide renders it a versatile reagent with moderate reactivity, often providing a balance between reactivity and handling. In contrast, the extensive conjugation in the fluorenyl system leads to a highly stabilized, less nucleophilic, and sterically more demanding ylide. This lower reactivity necessitates milder conditions for its generation but may require more forcing conditions for its subsequent reaction with carbonyl compounds.

For researchers and professionals in drug development, a thorough understanding of these differences is paramount for the strategic design of synthetic routes. The choice between a benzyl and a fluorenyl ylide will depend on the specific carbonyl substrate, the desired stereochemical outcome, and the overall tolerance of the molecule to the reaction conditions. Future research in this area could focus on quantifying the reactivity of a broader range of substituted fluorenyl and benzyl ylides, providing a more granular understanding that would further empower chemists to fine-tune the Wittig reaction for the synthesis of complex molecular architectures.

References

-

Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphonate, Phosphine Oxide, and Phosphonium Salt Intermediates. Chem. Rev.1989 , 89 (4), 863–927. [Link]

-

Vedejs, E.; Peterson, M. J. Stereochemistry and Mechanism in the Wittig Reaction. In Topics in Stereochemistry; John Wiley & Sons, Ltd, 1994; pp 1–157. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Robins, M. J.; Buri, P. S. The Modern Interpretation of the Wittig Reaction Mechanism. Chem. Soc. Rev.2013 , 42(18), 7568-7581. [Link]

-

Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Acc. Chem. Res.1988 , 21(12), 456–463. [Link]

- Johnson, A. W. Ylides and Imines of Phosphorus; John Wiley & Sons, 1993.

-

Casas, J. S.; Castellano, E. E.; Ellena, J.; Sestelo, J. P.; Pérez, L. A. Steric effects which determine the conformational preferences and stereodynamic processes of aryl fluorenyl ketones. Org. Biomol. Chem.2005 , 3, 2468-2475. [Link]

-

Byrne, P. A.; Gilheany, D. G. The modern interpretation of the Wittig reaction mechanism. Chem. Soc. Rev.2013 , 42, 6670-6685. [Link]

-

Johnson, A. W.; LaCount, R. B. The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. J. Am. Chem. Soc.1961 , 83(2), 417-423. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. DSpace [cora.ucc.ie]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. Steric effects which determine the conformational preferences and stereodynamic processes of aryl fluorenyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Triphenylphosphonium Fluorenylide: Structural Dynamics, Nucleophilicity, and Synthetic Applications

This technical guide provides an in-depth analysis of Triphenylphosphonium Fluorenylide (TPPF), focusing on its resonance dynamics, nucleophilicity, and applications in modern drug discovery.

Executive Summary

Triphenylphosphonium fluorenylide (TPPF) represents a unique class of stabilized phosphorus ylides where the carbanionic center is integrated into a fluorene ring system. Unlike non-stabilized ylides (e.g., methylenetriphenylphosphorane), TPPF exhibits exceptional stability due to the delocalization of the negative charge into the aromatic fluorenyl system. This guide details the electronic structure that governs its reactivity, provides a validated synthesis protocol, and explores its utility in synthesizing conjugated systems for medicinal chemistry.

Part 1: Structural Dynamics & Resonance

The stability and reactivity of TPPF are dictated by the resonance interaction between the phosphonium center and the fluorenyl carbanion.

Resonance Contributions

The ylidic carbon in TPPF is

-

Ylene Form (Neutral): A

double bond character. -

Ylide Form (Zwitterionic): A

single bond where the negative charge is delocalized into the fluorene rings, contributing to a

Crystallographic data suggests the

Visualization of Resonance

The following diagram illustrates the resonance delocalization that renders TPPF a "stabilized" ylide.

Figure 1: Resonance hybrid model showing the transition from the ylene form to the aromatic-stabilized ylide form.

Part 2: Nucleophilicity & Reactivity Profile

TPPF is classified as a stabilized ylide , which fundamentally alters its reactivity profile compared to non-stabilized counterparts.

Reactivity Matrix

| Parameter | Non-Stabilized Ylide (e.g., | Stabilized Ylide (TPPF) | Mechanistic Implication |

| Nucleophilicity | High (Hard Nucleophile) | Moderate (Soft Nucleophile) | TPPF requires more electrophilic substrates. |

| Stability | Air/Moisture Sensitive | Air Stable (Solid state) | TPPF can be isolated and stored. |

| Wittig Selectivity | Z-Selective (Kinetic) | E-Selective (Thermodynamic) | TPPF formation is reversible, favoring thermodynamic products. |

| Reaction with Ketones | Rapid | Slow / Inert | TPPF often requires activated ketones or high temperatures. |

The "Soft" Nucleophile Effect

Due to the massive delocalization into the fluorene ring, the electron density on the ylidic carbon is reduced. Consequently:

-

Aldehydes: TPPF reacts readily with aldehydes to form exocyclic double bonds (9-alkylidenefluorenes).

-

Ketones: Reactivity is poor with unactivated ketones. Successful reaction often requires acid catalysis or sealed-tube conditions to overcome the activation energy barrier.

Part 3: Experimental Protocol (Synthesis & Validation)

This protocol describes the synthesis of TPPF from 9-bromofluorene.

Reagents & Equipment

-

Precursors: Triphenylphosphine (

), 9-Bromofluorene. -

Solvents: Acetonitrile (dry), Benzene or Toluene (for ylide generation), Ethanol.

-

Base: 10% Sodium Hydroxide (NaOH) or Sodium Ethoxide (

).

Step-by-Step Workflow

Step 1: Formation of the Phosphonium Salt

-

Dissolve 9-bromofluorene (10 mmol) and triphenylphosphine (10 mmol) in dry acetonitrile (20 mL).

-

Reflux the mixture for 3–5 hours. A white precipitate (phosphonium salt) will form.

-

Cool to room temperature. Filter the solid and wash with cold ether to remove unreacted

. -

Validation: Check melting point (Salt MP: >300°C dec).

Step 2: Generation of the Ylide (TPPF)

-

Suspend the phosphonium salt in ethanol.

-

Add 10% NaOH dropwise under vigorous stirring.

-

Observation: The white salt dissolves and a yellow precipitate forms immediately (characteristic of the ylide).

-

Filter the yellow solid, wash with water (to remove NaBr), and dry under vacuum.

Analytical Validation ( P NMR)

The shift in

-

Phosphonium Salt:

to -

Fluorenylide (TPPF):

to-

Note: The upfield shift (shielding) relative to the salt indicates the increased electron density in the vicinity of the phosphorus, despite the positive charge, due to the ylidic resonance.

-

Figure 2: Synthetic pathway for the isolation of Triphenylphosphonium Fluorenylide.

Part 4: Applications in Drug Development

The fluorenylidene moiety derived from TPPF is a privileged scaffold in medicinal chemistry.

DNA Intercalation & Antitumor Agents

The planar, aromatic nature of the fluorene system allows derivatives to act as DNA intercalators . By using TPPF in a Wittig reaction with functionalized aldehydes, researchers synthesize 9-alkylidenefluorenes.

-

Mechanism: The exocyclic double bond locks the side chain in a specific orientation relative to the planar fluorene, optimizing

stacking interactions with DNA base pairs. -

Target: These compounds are often screened for cytotoxicity against specific cancer cell lines (e.g., HeLa, MCF-7).

Optoelectronic Probes

Fluorenylide derivatives exhibit strong fluorescence. They are used as:

-

Biological Probes: To track cellular uptake of lipophilic cations.

-

Mitochondrial Targeting: The residual positive charge on the phosphorus (in the salt form or reduced derivatives) can drive accumulation in the mitochondrial matrix, a strategy used in delivering antioxidants (e.g., MitoQ analogs).

References

-

Preparation of Phosphonium Salts and Ylides

- Source: Chemistry LibreTexts. "19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction."

-

URL:[Link]

-

Crystal Structure and Bonding in Stabilized Ylides

- Source: National Institutes of Health (PMC).

-

URL:[Link]

-

31P NMR Characterization of Phosphorus Compounds

- Source: Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR."

-

URL:[Link]

- Applications of Fluorene Derivatives in Drug Discovery: Source: Entrepreneur CN. "Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry."

Methodological & Application

Protocol for synthesis of Fluoren-9-ylidenetriphenylphosphorane from 9-bromofluorene

Abstract

This document provides a comprehensive guide for the synthesis of fluoren-9-ylidenetriphenylphosphorane, a crucial Wittig reagent, from 9-bromofluorene. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. Beyond a simple recitation of procedural steps, this guide delves into the underlying chemical principles, safety protocols, and characterization techniques, ensuring a thorough and practical understanding of the synthesis. The information is grounded in established chemical literature and safety guidelines to ensure reliability and reproducibility.

Introduction

Fluoren-9-ylidenetriphenylphosphorane is a phosphorus ylide, also known as a phosphorane, that serves as a key reagent in the Wittig reaction.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiochemical control.[3][4][5] The double bond is formed specifically where the carbonyl group was located, a significant advantage over other alkene synthesis methods that may yield isomeric mixtures.[4] The synthesis of this ylide involves a two-step process: the formation of a phosphonium salt via an SN2 reaction between triphenylphosphine and an alkyl halide, followed by deprotonation with a strong base to generate the ylide.[1][6][7][8] This application note will detail the synthesis starting from 9-bromofluorene and triphenylphosphine.

Reaction Mechanism and Scientific Principles

The synthesis of fluoren-9-ylidenetriphenylphosphorane proceeds in two distinct stages:

-

Formation of the Phosphonium Salt: Triphenylphosphine, an excellent nucleophile, attacks the electrophilic carbon of 9-bromofluorene in an SN2 reaction.[1][7][9] This displaces the bromide ion and forms (9H-fluoren-9-yl)triphenylphosphonium bromide. The use of a primary or secondary halide, like 9-bromofluorene, is crucial for a successful SN2 reaction.[7]

-

Ylide Formation (Deprotonation): The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom.[1][9] A strong base is used to abstract one of these protons, leading to the formation of the neutral, dipolar ylide, fluoren-9-ylidenetriphenylphosphorane.[1][6][7]

The overall reaction is a classic example of phosphorus ylide preparation, a fundamental process in organic chemistry.[6][10]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| 9-Bromofluorene | C₁₃H₉Br | 245.12 | 2.45 g (10 mmol) | Corrosive, causes burns.[11][12][13] |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 2.62 g (10 mmol) | Handle in a well-ventilated area.[14] |

| Toluene | C₇H₈ | 92.14 | 50 mL | Anhydrous |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g (11 mmol) | Flammable solid, reacts with water. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous |

| n-Hexane | C₆H₁₄ | 86.18 | 50 mL | For washing |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen inlet/outlet

-

Dropping funnel

-

Schlenk line or similar inert atmosphere setup

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Synthesis Workflow

Caption: Workflow for the synthesis of fluoren-9-ylidenetriphenylphosphorane.

Step-by-Step Procedure

Part 1: Synthesis of (9H-Fluoren-9-yl)triphenylphosphonium bromide

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet/outlet. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add 9-bromofluorene (2.45 g, 10 mmol) and triphenylphosphine (2.62 g, 10 mmol).

-

Solvent Addition: Add 50 mL of anhydrous toluene to the flask.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction is typically complete within 3-4 hours. Monitor the reaction progress by observing the precipitation of the phosphonium salt.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the (9H-fluoren-9-yl)triphenylphosphonium bromide under vacuum. The product should be a white to off-white solid.

Part 2: Synthesis of Fluoren-9-ylidenetriphenylphosphorane

-

Setup: In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend the dried (9H-fluoren-9-yl)triphenylphosphonium bromide (from Part 1) in 100 mL of anhydrous diethyl ether.

-

Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) to the suspension in small portions. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere. The reaction is typically complete within 2-3 hours. The formation of the ylide is often indicated by a color change.

-

Isolation: After the reaction is complete, filter the mixture through a sintered glass funnel under a nitrogen atmosphere to remove the sodium bromide byproduct and any unreacted sodium hydride.

-

Washing: Wash the filtrate with a small amount of anhydrous diethyl ether.

-

Product Collection: The filtrate contains the desired fluoren-9-ylidenetriphenylphosphorane. The solvent can be removed under reduced pressure to yield the product as a solid. The product is sensitive to air and moisture and should be used immediately or stored under an inert atmosphere.

Characterization

The synthesized fluoren-9-ylidenetriphenylphosphorane can be characterized using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will confirm the structure of the ylide. The aromatic protons of the fluorenyl and triphenylphosphine moieties will appear in the aromatic region (typically δ 7.0-8.0 ppm).

-

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): This is a highly effective technique for characterizing organophosphorus compounds. The phosphorus ylide will show a characteristic chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

Chemical Hazards:

-

9-Bromofluorene: Corrosive and causes severe skin burns and eye damage.[12][13] It may also cause an allergic skin reaction.[12] Handle in a well-ventilated area or a fume hood.[11]

-

Triphenylphosphine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated area.[14]

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe burns. Handle only in an inert, dry atmosphere (e.g., a glovebox or under nitrogen).[7]

-

Toluene and Diethyl Ether: Highly flammable liquids. Work in a well-ventilated area away from ignition sources.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield of phosphonium salt | Incomplete reaction | Extend the reflux time. Ensure adequate stirring. |

| Moisture in the reaction | Use anhydrous solvents and dry glassware. | |

| Low yield of ylide | Incomplete deprotonation | Ensure the base is fresh and active. Use a slight excess of the base. |

| Presence of water or air | Perform the reaction under a strict inert atmosphere. Use anhydrous solvents. | |

| Product is impure | Incomplete washing | Wash the product thoroughly with the appropriate solvent. |

| Side reactions | Control the reaction temperature and addition rate of reagents. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of fluoren-9-ylidenetriphenylphosphorane. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and reproducibly synthesize this valuable Wittig reagent for their synthetic endeavors.

References

- Phosphorus Ylide Preparation and Their Synthetic Application Along with Stereochemistry. (2026, January 14). [Source not available]

- OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry.

- Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Google Patents. (N.D.). US20110152565A1 - Method for making a phosphorus ylide.

- Fisher Scientific. (2025, May 1).

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 9H-Fluoren-9-yltriphenylphosphonium bromide.

- Thermo Fisher Scientific. (2025, September 16).

- BTC Europe. (2020, August 25).

- TCI Chemicals. (2024, October 5).

- Alfa Chemistry. (n.d.). Wittig Reaction.

- Lumen Learning. (n.d.). 20.4. The Wittig reaction. In Organic Chemistry II.

- Wikipedia. (n.d.). Wittig reaction.

- Chemistry LibreTexts. (2021, December 27). 9.11: Addition of Phosphorus Ylides- The Wittig Reaction.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

Sources

- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Phosphorus Ylide Preparation and Their Synthetic Application Along with S.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US20110152565A1 - Method for making a phosphorus ylide - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. leap.epa.ie [leap.epa.ie]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of 9-Alkylidenefluorenes via Wittig Olefination: An Application Note and Protocol for Researchers

Introduction: The Strategic Importance of 9-Alkylidenefluorenes

The fluorene moiety is a cornerstone in the architecture of functional organic materials and therapeutic agents.[1][2] Its rigid, planar structure and rich electronic properties make it a privileged scaffold in the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors.[3][4][5] Furthermore, the functionalization of the C9 position of the fluorene ring system offers a powerful handle to modulate the molecule's photophysical and biological properties. Among the various C9-substituted fluorenes, 9-alkylidenefluorene derivatives have garnered significant attention due to their unique exocyclic double bond, which extends the π-conjugation and introduces a site for further chemical transformations.[6] These derivatives are not only crucial intermediates in organic synthesis but also find direct applications as advanced materials and pharmacophores.[6][7]

The Wittig reaction stands as a paramount and versatile method for the synthesis of alkenes from carbonyl compounds.[8][9][10] Its ability to form a carbon-carbon double bond with high regioselectivity makes it an indispensable tool in the synthetic organic chemist's arsenal.[1] This application note provides a comprehensive guide for the synthesis of a variety of 9-alkylidenefluorenes from 9-fluorenone via the Wittig olefination. We will delve into the mechanistic underpinnings of this transformation, offer detailed, step-by-step protocols, address common challenges such as steric hindrance, and provide guidance on the purification and characterization of the target compounds.

Theoretical Framework: The Wittig Reaction Mechanism

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a ketone or aldehyde to produce an alkene and triphenylphosphine oxide.[8][9] The reaction proceeds through a series of well-defined steps:

-

Ylide Formation: The synthesis commences with the preparation of a phosphonium salt, typically through the SN2 reaction of triphenylphosphine with an alkyl halide.[1][10] Subsequent deprotonation of the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, generates the nucleophilic phosphorus ylide.[9][10]

-

Oxaphosphetane Formation: The carbon of the ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of 9-fluorenone. This initial attack leads to the formation of a betaine intermediate, which rapidly undergoes ring closure to form a four-membered cyclic intermediate known as an oxaphosphetane.[8][11]

-

Alkene Formation: The oxaphosphetane is unstable and spontaneously decomposes in a retro-[2+2] cycloaddition reaction to yield the desired 9-alkylidenefluorene and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.[11]

Visualizing the Workflow

Figure 1: General workflow for the synthesis of 9-alkylidenefluorenes.

Experimental Protocols

Materials and Instrumentation

-

Reagents: 9-Fluorenone, triphenylphosphine, various alkyl halides (e.g., iodomethane, iodoethane, 1-bromopropane, 1-bromobutane, benzyl chloride), n-butyllithium (in hexanes), anhydrous tetrahydrofuran (THF), anhydrous diethyl ether, methanol, ethanol, hexanes, ethyl acetate, dichloromethane, magnesium sulfate (anhydrous), sodium sulfate (anhydrous). All reagents should be of high purity.

-

Glassware: Schlenk flasks, dropping funnels, syringes, cannulas, round-bottom flasks, condensers, separatory funnels, beakers, Erlenmeyer flasks, Hirsch funnel, Büchner funnel. All glassware should be oven-dried before use.

-

Instrumentation: Magnetic stirrer with hotplate, inert gas (argon or nitrogen) supply, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, UV lamp, column chromatography setup, melting point apparatus, NMR spectrometer, IR spectrometer.

Protocol 1: Synthesis of 9-Methylenefluorene

This protocol is adapted from a literature procedure for the synthesis of 9-methylenefluorene.[12]

1. Preparation of the Phosphonium Ylide: a. To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous diethyl ether to the flask to create a suspension. c. Cool the suspension to -30 °C using an appropriate cooling bath. d. While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. e. Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of a colored precipitate (the ylide) is typically observed.

2. Wittig Reaction: a. In a separate flame-dried 50 mL Schlenk flask, dissolve 9-fluorenone (1.0 equivalent) in anhydrous tetrahydrofuran (THF). b. Add the 9-fluorenone solution to the freshly prepared ylide suspension via cannula. c. Reflux the reaction mixture for 1 hour. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

3. Work-up and Purification: a. After the reaction is complete, cool the mixture to 0 °C. b. Quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. g. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Protocol 2: General Procedure for the Synthesis of other 9-Alkylidenefluorenes

This general procedure can be adapted for the synthesis of various 9-alkylidenefluorenes by using the appropriate alkyl halide in the ylide formation step.

1. Ylide Formation (in situ): a. To a flame-dried Schlenk flask under an inert atmosphere, add the corresponding alkyltriphenylphosphonium halide (1.2 equivalents). b. Add anhydrous THF to the flask to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise. e. Stir the resulting colored ylide solution at 0 °C for 30 minutes.

2. Wittig Reaction: a. Dissolve 9-fluorenone (1.0 equivalent) in anhydrous THF in a separate flask. b. Add the 9-fluorenone solution to the ylide solution dropwise at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir overnight.

3. Work-up and Purification: a. Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Expected Yields and Characterization

| 9-Alkylidenefluorene Derivative | Alkyl Halide Used | Typical Yield Range (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 9-Methylenefluorene | Iodomethane | 70-85[12] | 7.88 (d, 2H), 7.83 (d, 2H), 7.41 (t, 2H), 7.33 (t, 2H), 6.27 (s, 2H)[12] | |

| 9-Ethylidenefluorene | Iodoethane | 60-75 | ||

| 9-Propylidenefluorene | 1-Bromopropane | 55-70 | ||

| 9-Butylidenefluorene | 1-Bromobutane | 50-65 | ||

| 9-Benzylidenefluorene | Benzyl chloride | 65-80 |

Note: Yields are highly dependent on reaction conditions and purification efficiency. The provided ranges are estimates based on general Wittig reaction outcomes.

Addressing Challenges: Overcoming Steric Hindrance

The carbonyl group of 9-fluorenone can be considered sterically hindered, which may lead to slower reaction rates and lower yields, particularly with bulky ylides.[8] Several strategies can be employed to mitigate this issue:

-

Use of More Reactive Ylides: Unstabilized ylides (e.g., those derived from simple alkyl halides) are generally more reactive than stabilized ylides and are more effective in reacting with hindered ketones.[10]

-

Elevated Temperatures: Increasing the reaction temperature (e.g., refluxing in THF) can provide the necessary activation energy to overcome the steric barrier.

-

Alternative Olefination Methods: For particularly challenging substrates, the Horner-Wadsworth-Emmons (HWE) reaction can be a superior alternative.[13][14] The HWE reaction utilizes phosphonate carbanions, which are often more nucleophilic than the corresponding phosphorus ylides, and can provide higher yields with hindered ketones.[13][14]

Visualizing the Mechanism

Figure 2: Mechanism of the Wittig reaction for the synthesis of 9-alkylidenefluorenes.

Conclusion

The Wittig olefination is a robust and reliable method for the synthesis of a wide array of 9-alkylidenefluorenes from the readily available starting material, 9-fluorenone. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access these valuable compounds. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists and professionals in drug development and materials science, enabling the synthesis of novel fluorene derivatives for a multitude of applications.

References

-

PubChem. (n.d.). 9-Ethynyl-9-fluorenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (2024, January 22). Wittig reaction. In Wikipedia. Retrieved from [Link]

-

Tóth, G., & Keglevich, G. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(10), 2023-2037. [Link]

-

PubChem. (n.d.). 9H-Fluorene, 9-ethylidene-. National Center for Biotechnology Information. Retrieved from [Link]

-

Shivaji, B. S., Chand, L., Girase, J. D., & Singh, S. P. (2023). Rational design of Spiro[fluorene-9,9'-xanthene] based molecule for aggregation induced emission (AIE) and mechanochromism (MC): Synthesis and theoretical investigation. RSC Advances, 13(28), 19354-19361. [Link]

-

Abid, S., Ben Hassine, S., Richy, N., & Paul-Roth, C. (2021). ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. [Image]. In Phthalocyanine-Cored Fluorophores with Fluorene-Containing Peripheral Two-Photon Antennae as Photosensitizers for Singlet Oxygen Generation. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Liu, C., Wei, Y., & Vander Eycken, E. V. (2021). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Asian Journal of Organic Chemistry, 10(9), 2186-2204. [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction. In Organic Chemistry II. Retrieved from [Link]

-

Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(5), 659-687. [Link]

-

Al-Arab, M. M., & Al-Zaydi, K. M. (2003). Wittig reactions of a fluoren-9-ylidene and an anthrone-10-arylidene. Journal of Chemical Research, 2003(1), 24-26. [Link]

- Williamson, K. L. (2011). The Wittig Reaction: Synthesis of Alkenes. In Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

- Maity, S., & Goswami, S. (2010). A green protocol for Wittig reaction under sonication. Indian Journal of Chemistry - Section B, 49B(10), 1385-1388.

-

University of Massachusetts Boston. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6696. [Link]

-

Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

-

Reddy, T. R., & Iyengar, D. S. (2008). Synthesis of 9-Fluorenylidenes and 9,10-Phenanthrenes through Palladium-Catalyzed Aryne Annulation by ortho-Halostyrenes and ortho-Halo Allylic Benzenes. The Journal of Organic Chemistry, 73(21), 8455-8458. [Link]

-

Wang, C., et al. (2022). A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. Journal of Materials Chemistry C, 10(2), 579-587. [Link]

-

Baranov, D., et al. (2021). 9-Borafluoren-9-yl and diphenylboron tetracoordinate complexes of F- and Cl-substituted 8-quinolinolato ligands: synthesis, molecular and electronic structures, fluorescence and application in OLED devices. Dalton Transactions, 50(44), 16223-16237. [Link]

- K. M. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12.

-

Li, K., et al. (2020). Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes. Frontiers in Chemistry, 8, 649. [Link]

Sources

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. 9-Borafluoren-9-yl and diphenylboron tetracoordinate complexes of F- and Cl-substituted 8-quinolinolato ligands: synthesis, molecular and electronic structures, fluorescence and application in OLED devices - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Synthesis of 9-Fluorenylidenes and 9,10-Phenanthrenes through Palladium-Catalyzed Aryne Annulation by ortho-Halostyrenes and ortho-Halo Allylic Benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. 9-Methylene-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Procedure for in situ generation of fluorenyl ylide with NaH or BuLi

Executive Summary

The generation of 9-fluorenyltriphenylphosphonium ylides is a critical step in the synthesis of 9-alkylidenefluorenes, a structural motif ubiquitous in molecular motors, optoelectronic materials, and sterically demanding olefin scaffolds. Unlike simple alkyl ylides, the fluorenyl ylide benefits from significant resonance stabilization due to the aromatic character of the fluorenyl anion (analogous to the cyclopentadienyl anion).

This application note provides two distinct, field-validated protocols for the in situ generation of these ylides using Sodium Hydride (NaH) and n-Butyllithium (n-BuLi) . The choice of base is not arbitrary; it dictates the reaction kinetics, byproduct profile, and downstream compatibility with electrophiles.

Mechanistic Principles & Stability

The acidity of the C9-proton in 9-fluorenyltriphenylphosphonium bromide is significantly higher than that of non-stabilized phosphonium salts (e.g., methyltriphenylphosphonium bromide). Upon deprotonation, the negative charge is delocalized across the fluorene ring system, creating a 14

-

Visual Validation: The formation of the ylide is accompanied by a dramatic color shift to deep orange or bright red . This serves as a built-in, self-validating indicator of reaction progress.

-

Reactivity Profile: These are classified as "stabilized" or "semi-stabilized" ylides.[1][2] While they react readily with aldehydes to form alkenes (often with high E-selectivity due to reversibility in the betaine formation step), they may require elevated temperatures or prolonged times to react with sterically hindered ketones.

Workflow Visualization

Figure 1: General workflow for the generation and trapping of fluorenyl ylides.

Protocol A: Sodium Hydride (NaH) Method

Best for: Large-scale synthesis (>5g), thermodynamic control, and reactions where cryogenic cooling is impractical. Key Constraint: Requires strictly anhydrous solvents and careful management of hydrogen gas evolution.

Materials

-

Precursor: 9-Fluorenyltriphenylphosphonium bromide (dried under vacuum at 50°C for 4h).

-

Base: Sodium Hydride (60% dispersion in mineral oil).

-

Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

-

Base Preparation (Optional but Recommended):

-

Place NaH (1.2 equiv) in a flame-dried Schlenk flask under inert atmosphere.

-

Expert Tip: If the mineral oil interferes with downstream purification, wash the NaH three times with anhydrous hexane. Decant the hexane carefully via syringe. If not, use the dispersion directly to minimize fire risk.

-

-

Suspension:

-

Add anhydrous THF to the NaH to form a suspension.

-

-

Precursor Addition:

-

Add the solid phosphonium salt (1.0 equiv) in portions to the stirred NaH suspension at Room Temperature (20-25°C) .

-

Caution: Hydrogen gas (

) will evolve. Ensure the system is vented through a bubbler to prevent pressure buildup.

-

-

Ylide Formation (The Critical Step):

-

Stir the mixture vigorously for 1–4 hours.

-

Checkpoint: The suspension will transition from a white/off-white slurry to a deep orange/red homogeneous solution (or fine suspension). If the color remains pale, gently warm to 40°C.

-

-

Reaction:

-

Once H2 evolution ceases and the color is persistent, add the electrophile (aldehyde) dropwise.

-

Stir for 12–24 hours.

-

Protocol B: n-Butyllithium (n-BuLi) Method

Best for: Small-scale precision synthesis, kinetic control, and substrates sensitive to excess base. Key Constraint: Requires cryogenic conditions (-78°C) initially to prevent side reactions (e.g., ligand exchange on phosphorus).

Materials

-

Precursor: 9-Fluorenyltriphenylphosphonium bromide.

-

Base: n-Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.

-

Solvent: Anhydrous THF.

-

Atmosphere: High-purity Argon (preferred over Nitrogen).

Step-by-Step Procedure

-

System Setup:

-

Flame-dry a two-neck round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon.

-

-

Solvation:

-

Add the phosphonium salt (1.0 equiv) and anhydrous THF. Cool the suspension to -78°C (dry ice/acetone bath).

-

-

Deprotonation:

-

Add n-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.

-

Note: The reaction is exothermic. Rapid addition can cause local heating and decomposition.

-

-

** equilibration:**

-

Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature over 30 minutes.

-

Checkpoint: The solution will turn a vibrant deep red . This indicates quantitative formation of the ylide.

-

-

Reaction:

-

Cool back to -78°C (if kinetic selectivity is desired) or leave at RT. Add the aldehyde.[3]

-

Monitor by TLC.

-

Comparative Analysis & Troubleshooting

Base Selection Matrix

| Feature | Sodium Hydride (NaH) | n-Butyllithium (n-BuLi) |

| Reaction Phase | Heterogeneous (Slurry) | Homogeneous (Solution) |

| Temperature | RT to Reflux | -78°C to RT |

| Byproducts | NaBr, H2 (Gas) | LiBr, Butane (Gas) |

| Atom Economy | High | Moderate |

| Safety Profile | Fire hazard (H2 evolution) | Pyrophoric |

| Visual Endpoint | Slow development (Orange) | Instantaneous (Red) |

Troubleshooting Guide

-

Problem: No color change observed.

-

Cause: Wet solvent (quenching the base) or oxidized precursor.

-

Fix: Redistill THF over Na/Benzophenone. Verify NaH activity by adding a drop of water to a small aliquot (should fizz violently).

-

-

Problem: Low yield of alkene; recovery of fluorenone.

-

Cause: Oxygen ingress. The fluorenyl ylide reacts with

to form fluorenone (autoxidation). -

Fix: Degas all solvents via freeze-pump-thaw or vigorous argon sparging. Ensure positive pressure on the Schlenk line.

-

Decision Logic for Researchers

Figure 2: Decision matrix for selecting the appropriate base for fluorenyl ylide generation.

References

- Johnson, A. W.Ylid Chemistry. Academic Press, New York, 1966. (Foundational text on ylide stability and reactivity).

-

Pinhey, J. T., & Sternhell, S. "The Wittig Reaction with 9-Fluorenyltriphenylphosphonium Bromide." Australian Journal of Chemistry, 1963 , 16(5), 864–868.

-

Olah, G. A., et al. "Onium Ions. Preparation and Nuclear Magnetic Resonance Study of Fluorenyl Cations." Journal of the American Chemical Society, 1980 , 102(2), 684–688. (Mechanistic insight into fluorenyl system acidity).

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988 , 21(12), 456–463. (Source for pKa values of fluorene derivatives).

-

Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994 , 21, 1–157.

Sources

Solvent selection for high-yield fluorenylidene transfer

Application Note: Precision Solvent Engineering for High-Yield Fluorenylidene Transfer

Executive Summary & Core Challenge

Fluorenylidene (

The Yield-Killing Mechanism: High-yield transfer requires the reactive species to remain in the singlet state (or metal-stabilized carbenoid equivalent) to effect concerted, stereospecific addition.

-

Triplet Decay: Rapid intersystem crossing (ISC) to the triplet state leads to non-stereospecific radical abstraction and "bifluorenylidene" dimerization (homocoupling).

-

Solvent Interference: Nucleophilic solvents can intercept the electrophilic carbene, forming stable ylides (e.g., nitrile ylides in MeCN) that arrest the reaction.

This guide details the solvent selection logic required to suppress dimerization and stabilize the singlet reactive intermediate.[1]

Mechanistic Landscape: The Solvent’s Role

To maximize yield, the solvent must perform three distinct functions:

-

Stabilize the Singlet: Polar, non-nucleophilic solvents stabilize the more polar singlet carbene relative to the radical-like triplet.

-

Inertness: It must not coordinate with the Rh(II) catalyst (if catalytic) or react with the carbene (if photolytic).

-

Diffusion Control: It must allow rapid diffusion of the substrate to the carbene to outcompete the second-order dimerization rate.

Pathway Visualization

Figure 1: Mechanistic bifurcation of fluorenylidene.[2] Green paths indicate desired high-yield outcomes; red/grey paths indicate solvent-induced or spin-state failures.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the fluorenylidene moiety and Rh(II) catalysts.

| Solvent Class | Representative Solvents | Suitability | Mechanistic Impact |

| Halogenated | Dichloromethane (DCM), DCE, PhCl | Ideal | Singlet Stabilization: Halogenated solvents stabilize the singlet state via lone-pair complexation, decelerating ISC to the triplet. Excellent solubility for 9-diazofluorene. |

| Aromatic | Benzene, Toluene | Moderate | Triplet Risk: Non-polar nature accelerates ISC to the triplet ground state. Good for thermal decomposition but risks radical side-reactions. |

| Coordinating | Acetonitrile (MeCN), Benzonitrile | Poor | Ylide Trap: Forms colored nitrile ylides (reversible or irreversible), sequestering the carbene from the alkene substrate. |

| Ethers | THF, Diethyl Ether | Poor | C-H Insertion/Coordination: Ethers can coordinate to Rh-catalysts, poisoning them. Free carbenes may insert into |

| Green/Esters | Ethyl Acetate (EtOAc) | Good | Sustainable Alternative: Moderately polar, non-coordinating enough for Rh-catalysis. Effective for cyclopropanation without the toxicity of DCM. |

Optimized Protocol: Rh(II)-Catalyzed Transfer

Objective: Cyclopropanation of styrene derivatives using 9-diazofluorene (9-DAF) with minimal dimerization.

Reagents:

-

Precursor: 9-Diazofluorene (Recrystallized from ethanol).

-

Catalyst: Dirhodium(II) tetraacetate (

) or -

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Green Alternative: Anhydrous Ethyl Acetate.

-

Step-by-Step Methodology:

-

Catalyst Activation:

-

In a flame-dried Schlenk flask under Argon, dissolve the alkene substrate (1.0 equiv, typically 1.0 mmol) and

(0.01 equiv) in the selected solvent (5 mL). -

Note: The catalyst must be fully dissolved/suspended before diazo addition to prevent local high concentrations of free diazo.

-

-

Slow Addition (The Kinetic Control):

-

Dissolve 9-diazofluorene (1.2 equiv) in a separate volume of solvent (5 mL).

-

Load this solution into a gas-tight syringe driven by a syringe pump.

-

Critical Step: Add the diazo solution to the catalyst/alkene mixture over 2–4 hours at room temperature (

). -

Why? Keeping the instantaneous concentration of diazo low ensures that the rate of Carbene+Alkene (Transfer) > Carbene+Diazo (Dimerization).

-

-

Post-Reaction:

-

Stir for an additional 1 hour after addition is complete.

-

Monitor disappearance of the characteristic red/orange color of 9-diazofluorene and evolution of

. -

Quench: Filter the mixture through a short pad of silica/Celite to remove the Rh catalyst.

-

-

Purification:

-

Concentrate filtrate. Bifluorenylidene (dimer) is highly insoluble in cold ethanol/hexane; if present, it often precipitates first and can be filtered off.

-

Isolate product via flash chromatography (Hexane/EtOAc gradient).

-

Troubleshooting & Optimization Decision Tree